(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrido[4,3-d]pyrimidine core with a styrylsulfonyl group attached, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with styrylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or antimicrobial agents.
Materials Science: It can be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit significant biological activities, including antitumor properties.
Pyrido[3,4-d]pyrimidine derivatives: Known for their potential as kinase inhibitors, these compounds share a similar core structure but differ in their functional groups and specific activities.
Uniqueness
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stands out due to its styrylsulfonyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry.
Biological Activity
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula : C₁₄H₁₃N₃O₂S
- Molecular Weight : 285.34 g/mol
- CAS Number : 2490716-99-7
The compound features a tetrahydropyrido[4,3-d]pyrimidine core with a styrylsulfonyl group, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15.2 | Apoptosis induction |
MCF-7 (Breast) | 12.5 | Caspase activation |
A549 (Lung) | 18.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, displaying effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. In models of neurodegeneration, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
- In Vivo Studies : In animal models of cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
- Mechanistic Studies : Detailed investigations into the signaling pathways involved revealed that the compound modulates the PI3K/Akt pathway, which is critical in cell survival and proliferation.
- Synergistic Effects : Combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy and reduced side effects in preliminary trials.
Properties
IUPAC Name |
6-[(E)-2-phenylethenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-21(20,9-7-13-4-2-1-3-5-13)18-8-6-15-14(11-18)10-16-12-17-15/h1-5,7,9-10,12H,6,8,11H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJVJLOMFNLSCA-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.